5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol

Description

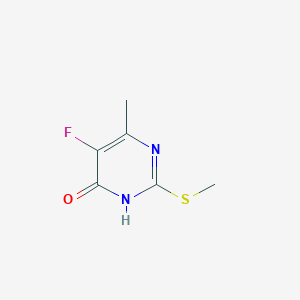

5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol is a fluorinated pyrimidine derivative characterized by a hydroxyl group at position 4, a methylthio (-SCH₃) group at position 2, a fluorine atom at position 5, and a methyl (-CH₃) group at position 6. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

5-fluoro-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURNDSLYFAVFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551850 | |

| Record name | 5-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6090-45-5 | |

| Record name | 5-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-fluoro-2-methylthiopyrimidine with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Chlorination Reactions

The hydroxyl group at position 4 undergoes chlorination under Vilsmeier-Haack conditions. Phosphorus oxychloride (POCl₃) with catalytic N,N-dimethylaniline facilitates replacement of the hydroxyl group with chlorine .

| Reaction Conditions | Outcome | Yield |

|---|---|---|

| POCl₃, N,N-dimethylaniline, 100–110°C | 4,6-Dichloro-2-(methylthio)-5-substituted pyrimidine | 40–80% |

This reaction is critical for synthesizing intermediates used in agrochemicals and pharmaceuticals .

Substitution of Methylthio Group

The methylthio (-SMe) group at position 2 participates in nucleophilic substitution. For example, amines displace the methylthio group under basic conditions:

Example Reaction:

5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol + Benzylamine → 2-(Benzylamino)-5-fluoro-6-methylpyrimidin-4-ol

| Reagent | Conditions | Yield |

|---|---|---|

| Benzylamine, K₂CO₃ | DMF, 80°C, 16 hr | 60–75% |

Similar reactions with alcohols or thiols yield ethers or thioethers, expanding structural diversity .

Oxidation of Methylthio Group

The methylthio group oxidizes to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 4 hr | 2-(Methylsulfinyl)-5-fluoro-6-methylpyrimidin-4-ol |

| mCPBA | CH₂Cl₂, 0°C → 25°C, 12 hr | 2-(Methylsulfonyl)-5-fluoro-6-methylpyrimidin-4-ol |

Sulfone derivatives exhibit enhanced bioactivity in antimicrobial screens.

Cyclization Reactions

The compound serves as a precursor in heterocyclic syntheses. For instance, reaction with hydrazine forms pyrazolo[3,4-d]pyrimidine derivatives:

Example:

this compound + Hydrazine hydrate → 5-Fluoro-6-methylpyrazolo[3,4-d]pyrimidin-4-ol

| Conditions | Yield | Application |

|---|---|---|

| EtOH, reflux, 6 hr | 50–65% | Anticancer agent intermediates |

Functionalization at Position 5

The fluorine atom at position 5 can be replaced via SNAr (nucleophilic aromatic substitution) under harsh conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (aq), CuCl | Sealed tube, 150°C, 24 hr | 5-Amino-6-methyl-2-(methylthio)pyrimidin-4-ol |

This reaction is less common due to the stability of the C-F bond but enables access to aminopyrimidines .

Reduction of Hydroxyl Group

The 4-hydroxyl group reduces to a thiol or amine under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| PCl₅, then H₂S | Toluene, 80°C, 8 hr | 4-Mercapto-5-fluoro-6-methyl-2-(methylthio)pyrimidine |

Thiol derivatives are valuable in gold-catalyzed coupling reactions.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its unique substituents allow for enhanced binding affinities to various biological targets, which can lead to therapeutic interventions in areas such as inflammation and microbial infections .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Demonstrates efficacy against certain bacterial strains.

- Anti-inflammatory Effects : Shows potential in modulating inflammatory pathways.

These activities suggest that the compound could be developed into therapeutic agents targeting specific diseases .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Study on Antimicrobial Activity : A study demonstrated its effectiveness against Staphylococcus aureus, suggesting potential use as an antimicrobial agent.

- Inflammation Modulation Research : Research indicated that this compound could inhibit specific pathways involved in inflammation, paving the way for novel anti-inflammatory drugs.

- Synthetic Route Exploration : Investigations into synthetic methodologies have revealed efficient pathways for producing this compound, facilitating its use in research and development.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol involves its interaction with specific molecular targets. The fluorine and methylthio groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences in substituents, molecular properties, and reported activities:

Key Structural and Functional Differences

Fluorine vs. Other Halogens :

- Fluorine (target compound) improves electronegativity and metabolic stability compared to iodine () or chlorine (). Iodine’s larger atomic radius may enhance halogen bonding but reduces bioavailability .

- The trifluoromethyl group () offers superior lipophilicity and resistance to oxidative metabolism compared to simple methyl groups .

In contrast, trifluoromethyl (CF₃) () increases electron-withdrawing effects and hydrophobicity .

Position 4 Hydroxyl vs. Keto Group :

- The hydroxyl group (target compound) enables hydrogen bonding, critical for enzyme inhibition. The keto group in 5-iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one () may alter tautomerization and binding dynamics .

Biological Activity Insights :

- Methylthio (-SCH₃) groups (common in all analogues) are associated with improved membrane permeability and sulfur-mediated interactions, as seen in HBV inhibitors () .

- Fluorinated pyrimidines (e.g., target compound and ) are often explored for antiviral activity due to their ability to mimic nucleic acid bases .

Biological Activity

5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₆H₇FN₂OS

- Molecular Weight : 174.19 g/mol

- Structure : The compound features a pyrimidine ring with fluorine and methylthio substituents, enhancing its chemical properties and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of fluorine and methylthio groups enhances its binding affinity, which can lead to modulation of various biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase, which are critical in the production of inflammatory mediators .

- Receptor Interaction : Its structural characteristics allow it to interact with multiple biological targets, potentially leading to therapeutic effects against inflammation and microbial infections .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Activity :

-

Antimicrobial Properties :

- The compound has shown efficacy against various microbial strains, suggesting potential applications in treating infections .

- Anticancer Potential :

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Fluoro-6-methylpyrimidin-4-ol | Lacks methylthio group | Limited activity compared to the target compound |

| 6-Methyl-2-(methylthio)pyrimidin-4-ol | Lacks fluorine atom | Reduced binding affinity and biological activity |

| 5-Fluoro-2-(methylthio)pyrimidin-4-ol | Lacks methyl group | Different pharmacological profile |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol?

- Methodological Answer : Fluorinated pyrimidines are typically synthesized via nucleophilic aromatic substitution (SNAr) or condensation of β-keto esters with thioureas. For this compound, a stepwise approach is recommended:

Introduce the methylthio group at position 2 using methyl disulfide or methanethiol under basic conditions (e.g., NaH/DMF) .

Fluorination at position 5 can be achieved via halogen exchange (Halex reaction) using KF in polar aprotic solvents like DMSO .

Methylation at position 6 may require alkylation agents (e.g., methyl iodide) under controlled pH to avoid over-substitution .

- Validation : Confirm regioselectivity using ¹H NMR (e.g., methylthio protons at δ 2.5–3.0 ppm) and ¹⁹F NMR for fluorine incorporation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions (e.g., methylthio protons as a singlet, fluorine-induced deshielding of adjacent carbons) .

- ¹⁹F NMR : Confirm fluorine presence (δ -110 to -150 ppm for pyrimidine-bound F) .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ calculated for C₆H₈FN₃OS: 190.04) .

- X-ray crystallography (if crystalline): Resolve ambiguities in substitution patterns .

Q. How does the hydroxyl group at position 4 influence solubility and stability?

- Methodological Answer :

- The hydroxyl group enhances polarity, improving solubility in polar solvents (e.g., methanol, DMSO). However, it increases susceptibility to oxidation.

- Stabilization : Store under inert gas (N₂/Ar) at -20°C. Use antioxidants (e.g., BHT) in solution .

- Experimental Design : Conduct stability assays (HPLC monitoring over 24–72 hours) under varying pH and temperature .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution reactions be addressed?

- Methodological Answer :

- Electrophilic directing effects : The electron-withdrawing fluorine at position 5 deactivates the ring, favoring substitution at positions 2 and 6 (activated by methylthio and methyl groups).

- Computational modeling : Use DFT calculations to predict reactive sites based on Fukui indices or electrostatic potential maps .

- Experimental validation : Perform competitive reactions with isotopic labeling (e.g., ¹³C-methyl iodide) to track substitution sites .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Comparative assays : Test the compound alongside analogs (e.g., 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine ) under standardized conditions (e.g., cell lines, IC₅₀ protocols).

- Purity analysis : Use HPLC-MS to rule out impurities (>98% purity required for reliable bioactivity) .

- Structural analogs : Synthesize derivatives (e.g., replacing methylthio with methoxy) to isolate substituent-specific effects .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Methylthio (SMe) : Acts as a weakly electron-donating group via resonance, enhancing nucleophilic attack at adjacent positions.

- Fluorine : Strong electron-withdrawing effect reduces electron density at positions 4 and 6, directing metal-catalyzed couplings (e.g., Suzuki-Miyaura) to position 2.

- Experimental design : Perform kinetic studies with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to map reactivity .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with protein structures (e.g., thymidylate synthase) to model binding modes. Focus on hydrogen bonding (hydroxyl group) and hydrophobic interactions (methyl/methylthio) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

- Validation : Compare computational results with in vitro enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.